molecular formula C6H5ClF3N3 B1349231 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-82-1

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No. B1349231
CAS RN: 89570-82-1
M. Wt: 211.57 g/mol
InChI Key: KHFKSHYCVQZAQP-UHFFFAOYSA-N
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Description

“3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine” is an organoheterocyclic compound . It’s a cream-colored substance that can come in the form of crystals, powder, or crystalline powder . It’s used in the field of research .


Synthesis Analysis

The synthesis of similar compounds involves chlorination under liquid-phase conditions to afford an intermediate, which then undergoes vapor-phase fluorination .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine” is C6H5ClF3N3 . The InChI Key is KHFKSHYCVQZAQP-UHFFFAOYSA-N . The SMILES representation is NNC1=NC=C(C=C1Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a melting point between 87.0-96.0°C . It has a molecular weight of 211.572 g/mol .

Scientific Research Applications

Novel Synthesis Approaches

One of the primary applications of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is in the synthesis of novel chemical compounds. A study by Ming-yan Yang et al. (2015) demonstrates a facile one-pot synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. This method highlights the compound's utility in creating structures with potential antifungal activity Ming-yan Yang et al., 2015.

Pesticide Synthesis

Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, highlighting its importance in the synthesis of pesticides. This review discusses the various synthetic routes and their efficacy, showcasing the critical role of such compounds in the development of agrochemicals Lu Xin-xin, 2006.

Crystal Structure Analysis

The study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate by N. Ye and J. Tanski (2020) provides insights into the hydrogen-bonding network facilitated by water molecules. This research underscores the significance of such compounds in understanding the intermolecular interactions and structural elucidation of complex organic molecules N. Ye & J. Tanski, 2020.

Antimicrobial Activity Investigation

The investigation of antimicrobial activities, DNA interaction, structural, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine by M. Evecen et al. (2017) illustrates the biological relevance of this compound. Through spectroscopic analysis and molecular docking studies, the compound's interaction with DNA and its antimicrobial efficacy were explored, providing a foundation for further research in pharmaceutical applications M. Evecen et al., 2017.

Safety And Hazards

The compound is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . The demand for TFMP derivatives has been increasing steadily, and it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFKSHYCVQZAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361540
Record name 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

CAS RN

89570-82-1
Record name 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (6.8 g) in ethanol (50 mL) was added hydrazine hydrate (3.15 g) in an ice bath, and the mixture was stirred overnight at 50° C. The mixture was allowed to be cooled to room temperature, and the solvent was evaporated under reduced pressure. The obtained residue was treated with IPE, and the precipitated solid was collected by filtration to give the title compound (7.57 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 60 mL of hydrazine monohydrate in 380 mL of ethanol was added 81 g (0.38 mole) of 2,3-dichloro-5-trifluoromethylpyridine during a period of 25 minutes. At the end of the addition the temperature had risen to 37° C. This mixture was heated to reflux and maintained at reflux for approximately 15 hours. The solvent was evaporated under reduced pressure, leaving a wet slurry that was immediately recrystallized from boiling ethanol/water (5:2). The mixture was cooled to 20° C. and then filtered. The filter cake was air-dried, yielding approximately 60 g of 3-chloro-5-trifluoromethylpyrid-2-ylhydrazine. The NMR spectrum was consistent with the assigned structure. This reaction was repeated to obtain additional material for subsequent reactions.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction flask was loaded with 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g) and ethanol (25 ml), followed by dropwise addition of hydrazine monohydrate (3 g) to the flask in 5 minutes with stirring. The resultant mixture was heated and stirred at 40 to 60° C. for 2.5 hours. Thereafter, the heating was stopped, and the reaction mixture was left to cool. The precipitated white crystals were filtrated for collection and dried to give 3-chloro-2-hydrazino-5-(trifluoromethyl)-pyridine (7.5 g).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (25 g) in ethanol (75 ml) was added hydrazine hydrate (100%) (16.9 ml) at room temperature, and stirred. After completion of the reaction, water was added thereto, the organic solvent was evaporated in vacuo, the precipitated solid was collected by filtration, and washed with water to give 3-chloro-5-(trifluoromethyl)pyridin-2-ylhydrazine (24 g) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LJ Min, YX Shi, MY Yang, ZW Zhai… - Letters in Drug …, 2016 - ingentaconnect.com
A series of novel hydrazone derivatives containing pyridine moiety were designed and synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine as starting materials under microwave …
Number of citations: 4 www.ingentaconnect.com
Q Wang, YX Shi, MY Yang, ZH Sun, JQ Weng… - Journal of the …, 2016 - go.gale.com
A series of novel 2-(substituted-2-benzylidenehydrazinyl)-3-chloropyridine derivatives were designed and synthesized from 2, 3-dichloropyridine as starting materials, and their …
Number of citations: 2 go.gale.com
MY Yang, ZW Zhai, ZH Sun, SJ Yu… - Journal of Chemical …, 2015 - journals.sagepub.com
A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines are synthesised from 2,3-dichloro-5-(trifluoromethyl)pyridine, hydrazine hydrate as starting …
Number of citations: 39 journals.sagepub.com

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